3-Indolizinecarboxylic acid, 1-cyano-, ethyl ester
Overview
Description
3-Indolizinecarboxylic acid, 1-cyano-, ethyl ester is a chemical compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system This particular compound is characterized by the presence of a cyano group at the 1-position and an ethyl ester group at the carboxylic acid position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Indolizinecarboxylic acid, 1-cyano-, ethyl ester typically involves the reaction of 1-cyanocyclopropane-1-carboxylic acid esters with suitable reagents. One common method is the iodine-catalyzed reaction, which proceeds well with quinoline and isoquinoline to give π-expanded indolizines . The reaction conditions often involve the use of iodine as a catalyst and the reaction is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include steps such as purification by column chromatography and recrystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Indolizinecarboxylic acid, 1-cyano-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indolizine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted indolizine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Indolizinecarboxylic acid, 1-cyano-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indolizine derivatives.
Medicine: Indolizine derivatives are explored for their potential therapeutic applications, including as anti-inflammatory and antitumor agents.
Industry: The compound can be used in the development of new materials and dyes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Indolizinecarboxylic acid, 1-cyano-, ethyl ester involves its interaction with various molecular targets and pathways. The cyano group and the indolizine ring system play crucial roles in its biological activity. The compound can bind to specific receptors or enzymes, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
1-Cyanoindolizine: A closely related compound with a cyano group but lacking the ethyl ester group.
3-Cyanoindolizine: Another related compound with a cyano group at a different position on the indolizine ring.
Uniqueness
3-Indolizinecarboxylic acid, 1-cyano-, ethyl ester is unique due to the presence of both the cyano group and the ethyl ester group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 1-cyanoindolizine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-16-12(15)11-7-9(8-13)10-5-3-4-6-14(10)11/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOULSMPLYHFJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2N1C=CC=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356318 | |
Record name | 3-Indolizinecarboxylic acid, 1-cyano-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128352-98-7 | |
Record name | 3-Indolizinecarboxylic acid, 1-cyano-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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